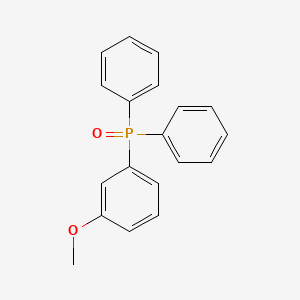

3-Methoxyphenyldiphenylphosphine oxide

Cat. No. B8485442

M. Wt: 308.3 g/mol

InChI Key: YEEFDJRKEUKDLV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05488172

Procedure details

db) 52.5 g (0.170 mol) of (m-metho xyphenyl)-diphenylphosphine oxide were placed in a 1.5 l four-necked sulphonation flask as described under da) and the apparatus was placed under argon by 3-fold evacuation/filling. Then, 350 ml of dry tetrahydrofuran were allowed to flow in and the solution was cooled to -78° C. 313 ml (0.186 mol) of the lithium diisopropylamide solution prepared under da) were added dropwise within 20 minutes while stirring well, with the temperature being held at ≤-70° C. The reaction mixture became reddish-brown in colour at the beginning of the addition and formed a beige suspension towards the end of the addition. After an additional period of stirring of 15 minutes at -78° C. a solution of 47.4 g of iodine in 170 ml of tetrahydrofuran was added dropwise to the solution within 20 minutes, with the reaction mixture being held at ≤-70° C. (The iodine solution had been prepared previously in a separate 250 ml Schlenk tube under argon and had been transferred into the dropping funnel via a steel cannula). Towards the end of the addition there resulted a red solution and there set in the formation of a reddish-brown viscous material which settled on the walls and on the bottom of the reaction vessel. At this point the mechanical stirrer was shut off, the cooling bath was removed and the reaction mixture was left to warm. At about -30° C. there again resulted a clear red solution, the stirring operation was resumed and the mixture was allowed to warm to 0° C. The reaction solution was treated at 0° C. with a solution of 12 g of sodium thiosulphate pentahydrate in 100 ml of deionized water, the mixture was stirred well and the phases were separated. The now yellowish organic phase was washed three times with 200 ml of saturated NaCl solution, dried over about 50 g of magnesium sulphate, filtered and concentrated to dryness on a rotary. evaporator at 40° C. The brown residue was treated with 300 ml of tert.-butyl methyl ether and the mixture was boiled at reflux, whereby the product began to crystallize out. After standing overnight at room temperature the beige crystallizate was filtered off under suction, washed with 100 ml of tert.-butyl methyl ether and dried for 1 hour in a high vacuum at 70° C. There were obtained 55.7 g of (2-iodo-3-metho xyphenyl)diphenylphosphine oxide as a beige powder of m.p. 186°-189° C.

[Compound]

Name

steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

sodium thiosulphate pentahydrate

Quantity

12 g

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]1[CH:4]=[C:5]([P:9](=[O:22])([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:6]=[CH:7][CH:8]=1.C([N-]C(C)C)(C)C.[Li+].[I:31]I.O.O.O.O.O.S([O-])([O-])(=O)=S.[Na+].[Na+]>O1CCCC1.O>[I:31][C:4]1[C:3]([O:2][CH3:1])=[CH:8][CH:7]=[CH:6][C:5]=1[P:9](=[O:22])([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:1.2,4.5.6.7.8.9.10.11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

52.5 g

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=C(C=CC1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=O

|

Step Two

|

Name

|

|

|

Quantity

|

313 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)[N-]C(C)C.[Li+]

|

Step Three

|

Name

|

|

|

Quantity

|

47.4 g

|

|

Type

|

reactant

|

|

Smiles

|

II

|

|

Name

|

|

|

Quantity

|

170 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

II

|

Step Five

[Compound]

|

Name

|

steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

sodium thiosulphate pentahydrate

|

|

Quantity

|

12 g

|

|

Type

|

reactant

|

|

Smiles

|

O.O.O.O.O.S(=S)(=O)([O-])[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

350 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-78 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring well, with the temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added dropwise within 20 minutes

|

|

Duration

|

20 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

being held at ≤-70° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture became reddish-brown in colour at the beginning of the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed a beige suspension

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

towards the end of the addition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise to the solution within 20 minutes, with the reaction mixture

|

|

Duration

|

20 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

being held at ≤-70° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had been prepared previously in a separate 250 ml Schlenk tube under argon

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Towards the end of the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

there resulted a red solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the cooling bath was removed

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the reaction mixture was left

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At about -30° C. there again resulted a clear red solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to 0° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred well

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the phases were separated

|

WASH

|

Type

|

WASH

|

|

Details

|

The now yellowish organic phase was washed three times with 200 ml of saturated NaCl solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over about 50 g of magnesium sulphate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to dryness on a rotary

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporator at 40° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The brown residue was treated with 300 ml of tert.-butyl methyl ether

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to crystallize out

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the beige crystallizate was filtered off under suction

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 100 ml of tert.-butyl methyl ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried for 1 hour in a high vacuum at 70° C

|

|

Duration

|

1 h

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

IC1=C(C=CC=C1OC)P(C1=CC=CC=C1)(C1=CC=CC=C1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 55.7 g | |

| YIELD: CALCULATEDPERCENTYIELD | 75.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |